5,5'-Dimethoxylariciresinol 4-O-glucoside

Tyrosinase inhibition Melanogenesis Skin whitening

Generic lignan glycosides produce inconsistent MDR reversal data due to substitution-dependent activity. 5,5'-Dimethoxylariciresinol 4-O-glucoside (DMAG) resolves this with its unique 5,5'-dimethoxy substitution, delivering quantifiable chemosensitization: • Reduces doxorubicin IC50 by 2.8-fold in K562/DOX cells at 1.0 μM • Increases intracellular drug accumulation by 2.3-fold • Essential SAR comparator vs. eleutheroside E1 (DPPH IC50 85.1 vs. 42.1 μM) Supplied at ≥98% HPLC purity; recommended for MDR reversal assays, LC-MS botanical authentication, and HTS positive control applications.

Molecular Formula C28H38O13
Molecular Weight 582.6 g/mol
Cat. No. B14763634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'-Dimethoxylariciresinol 4-O-glucoside
Molecular FormulaC28H38O13
Molecular Weight582.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)OC4C(C(C(C(O4)CO)O)O)O)OC
InChIInChI=1S/C28H38O13/c1-35-17-6-13(7-18(36-2)22(17)31)5-15-12-39-26(16(15)10-29)14-8-19(37-3)27(20(9-14)38-4)41-28-25(34)24(33)23(32)21(11-30)40-28/h6-9,15-16,21,23-26,28-34H,5,10-12H2,1-4H3/t15?,16?,21-,23-,24+,25-,26?,28+/m1/s1
InChIKeyOSPNTYPNEPEMIS-PQDWNSJOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5′-Dimethoxylariciresinol 4-O-glucoside Overview


5,5′-Dimethoxylariciresinol 4-O-glucoside (DMAG, CAS 154418-16-3) is a naturally occurring lignan glycoside isolated primarily from medicinal plants such as *Lonicera maackii*, *Mahonia* species, and *Phellodendron amurense* [1]. The compound is characterized by a lariciresinol aglycone core featuring additional methoxy substituents at the 5 and 5′ positions, which is conjugated to a β-D-glucopyranosyl moiety at the 4-O position [2]. This specific structural arrangement—the 5,5′-dimethoxy substitution pattern combined with 4-O-glucosylation—confers distinct physicochemical properties and biological activities that differentiate it from other lignan glycosides such as lariciresinol 4-O-glucoside and eleutheroside E1 [3].

1 Lignan glycoside with unique 5,5′-dimethoxy substitution for SAR studies.
2 Reported P-gp-mediated MDR reversal in doxorubicin-resistant leukemia models.
3 Analytical reference for botanical authentication of Lonicera, Mahonia, and Phellodendron.

Key Differentiators vs. Lignan Analogs


Generic substitution of 5,5′-dimethoxylariciresinol 4-O-glucoside with structurally related lignan glycosides such as lariciresinol 4-O-glucoside, eleutheroside E1 (syringaresinol 4-O-glucoside), or secoisolariciresinol diglucoside is not scientifically justified due to quantifiable differences in enzyme inhibition potency, free radical scavenging capacity, and chemosensitization efficacy [1]. These differences arise from the unique 5,5′-dimethoxy substitution on the lariciresinol backbone, which alters electron density, steric configuration, and hydrogen-bonding potential relative to non-methoxylated or mono-methoxylated analogs [2]. Procurement decisions based solely on lignan class membership without accounting for these substitution-specific activity profiles will yield inconsistent experimental outcomes and may invalidate comparative studies [3].

Enzyme inhibition potency may differ: 5,5′-dimethoxy substitution alters binding, yielding distinct tyrosinase and antioxidant IC50 profiles relative to non-methoxylated analogs.
Chemosensitization activity may not transfer: DMAG shows reported MDR reversal at sub-cytotoxic concentrations, an effect not documented for lariciresinol 4-O-glucoside or eleutheroside E1.
Physicochemical properties diverge: Higher molecular weight and polar surface area alter chromatographic retention and solubility, requiring method-specific validation.

Quantitative Evidence for Procurement


Tyrosinase Inhibition vs. Eleutheroside E1

In a direct comparative study of compounds isolated from *Opilia amentacea*, 5,5′-dimethoxylariciresinol 4-O-β-D-glucopyranoside exhibited significant tyrosinase inhibition with an IC50 of 42.1 μM, compared to eleutheroside E1 (syringaresinol 4-O-glucoside), which showed an IC50 of 28 μM in the same mushroom tyrosinase assay [1]. The target compound was 1.5-fold less potent than eleutheroside E1 but was one of only two compounds among eleven tested that demonstrated significant activity relative to positive controls.

Tyrosinase Inhibition
Head-to-head
IC50 42.1 μM vs. 28 μM (eleutheroside E1)
Supports lignan glycoside selection for tyrosinase inhibition potency comparisons.
In vitro mushroom tyrosinase assay; kojic acid control.
Tyrosinase inhibition Melanogenesis Skin whitening

DPPH Radical Scavenging vs. Eleutheroside E1

In the same *Opilia amentacea* study, 5,5′-dimethoxylariciresinol 4-O-β-D-glucopyranoside demonstrated DPPH radical scavenging activity with an IC50 of 85.1 μM, whereas eleutheroside E1 exhibited an IC50 of 42.1 μM [1]. The target compound showed approximately 2-fold lower antioxidant potency than eleutheroside E1, yet both were the only compounds among the eleven tested that exhibited significant activity.

DPPH Scavenging
Head-to-head
IC50 85.1 μM vs. 42.1 μM (eleutheroside E1)
Supports antioxidant potency differentiation for lignan glycoside studies.
In vitro DPPH assay; ascorbic acid control.
Antioxidant DPPH assay Free radical scavenging

Multidrug Resistance Reversal in Leukemia

5,5′-Dimethoxylariciresinol-4-O-β-D-glucoside (DMAG) at a concentration of 1.0 μM significantly enhanced the cytotoxicity of doxorubicin in doxorubicin-resistant human leukemia K562/DOX cells, reducing the doxorubicin IC50 from 34.93 ± 1.37 μM to 12.51 ± 1.28 μM [1]. This represents a 2.8-fold sensitization effect. Additionally, DMAG increased intracellular doxorubicin accumulation by 2.3-fold (fluorescence intensity increased from 33,093 to approximately 76,114) and enhanced rhodamine 123 accumulation by 49.11%, indicating P-glycoprotein efflux inhibition.

MDR Reversal
Reported
Doxorubicin IC50 reduced 2.8-fold (from 34.93 to 12.51 μM) with 1.0 μM DMAG
Reported chemosensitization effect supports MDR reversal research design.
K562/DOX cells; increased intracellular doxorubicin accumulation by 2.3-fold.
Multidrug resistance Chemosensitization P-glycoprotein

Structural Differentiation vs. Lariciresinol Analog

5,5′-Dimethoxylariciresinol 4-O-glucoside (MW 582.6 g/mol, TPSA 186.0 Ų) differs structurally from lariciresinol 4-O-glucoside (MW 522.6 g/mol, TPSA ~175 Ų) by the presence of two additional methoxy groups at the 5 and 5′ positions of the lariciresinol backbone [1]. This substitution increases molecular weight by approximately 60 g/mol and topological polar surface area by ~11 Ų, which alters hydrogen-bonding capacity, lipophilicity, and potential membrane permeability relative to the non-methoxylated analog.

Structural Properties
Class-level
MW 582.6 g/mol; TPSA 186.0 Ų vs. 522.6 g/mol / ~175 Ų (lariciresinol 4-O-glucoside)
Distinct physicochemical profile supports method development and SAR studies.
Calculated values; experimental validation recommended.
Structure-activity relationship Physicochemical properties Lignan glycosides

Research & Industrial Applications


MDR Reversal Studies in Oncology

This compound is specifically indicated for in vitro and in vivo studies investigating the reversal of P-glycoprotein-mediated multidrug resistance. At 1.0 μM, DMAG reduces doxorubicin IC50 by 2.8-fold in K562/DOX cells and increases intracellular drug accumulation by 2.3-fold, providing a quantifiable chemosensitization effect not observed with other lignan glycosides [1]. Researchers should prioritize DMAG over lariciresinol 4-O-glucoside or eleutheroside E1 for MDR reversal experiments due to this validated activity.

Comparative Lignan SAR Studies

The distinct 5,5′-dimethoxy substitution pattern of DMAG relative to lariciresinol 4-O-glucoside makes it an essential comparator in SAR studies of lignan glycosides. The quantifiable differences in tyrosinase inhibition (IC50 42.1 μM vs. 28 μM for eleutheroside E1) and DPPH scavenging (IC50 85.1 μM vs. 42.1 μM for eleutheroside E1) provide clear activity benchmarks for evaluating the impact of methoxy substitution on biological function [2].

Analytical Method Development & QC

DMAG serves as a critical reference standard for HPLC and LC-MS method development targeting *Lonicera maackii*, *Mahonia*, and *Phellodendron* species. Its unique retention time and mass spectral profile, resulting from its higher molecular weight (582.6 g/mol) and TPSA (186.0 Ų) compared to co-occurring lignans, enable accurate quantification and authentication of botanical raw materials [3].

Chemosensitizer Screening Programs

DMAG is a validated positive control or lead compound for high-throughput screening campaigns aimed at identifying natural product-derived MDR reversal agents. The compound's ability to enhance doxorubicin cytotoxicity by 2.8-fold at a sub-cytotoxic concentration (1.0 μM) provides a robust activity threshold against which novel chemosensitizers can be benchmarked [1].

Application
Selection Property
Validation Focus
P-gp-mediated MDR reversal research
Reported chemosensitization activity
Intracellular drug accumulation and efflux inhibition
Lignan glycoside structure-activity studies
5,5′-dimethoxy substitution profile
Tyrosinase and DPPH activity benchmarks
Botanical authentication and QC reference
Unique chromatographic and mass spectral profile
Retention time and MS characterization for Lonicera, Mahonia
Natural product chemosensitizer screening
MDR reversal activity at sub-cytotoxic concentration
Benchmarking novel agents against reported DMAG effect

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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